Etomidat
Übersicht
Beschreibung
Etomidat ist ein kurzwirksames intravenöses Anästhetikum, das hauptsächlich zur Einleitung der Vollnarkose und Sedierung bei kurzen Eingriffen wie der Reposition von Gelenkluxationen, Intubation der Luftröhre, Kardioversion und Elektrokrampftherapie eingesetzt wird . Es wurde 1964 von Janssen Pharmaceutica entwickelt und 1972 in Europa und 1983 in den Vereinigten Staaten als intravenöses Mittel eingeführt . This compound ist bekannt für seinen schnellen Wirkungseintritt und seine minimale kardiovaskuläre und respiratorische Depression, was es zur bevorzugten Wahl für Patienten mit beeinträchtigter kardiovaskulärer Stabilität macht .
Wissenschaftliche Forschungsanwendungen
Etomidat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Anästhesie und Sedierung: This compound wird in klinischen Umgebungen aufgrund seines schnellen Wirkungseintritts und seiner kurzen Wirkungsdauer häufig zur Einleitung der Anästhesie und Sedierung eingesetzt.
Pharmakokinetische und Pharmakodynamische Studien: Forschungsstudien haben die pharmakokinetischen und pharmakodynamischen Eigenschaften von this compound untersucht, einschließlich seiner Verteilung, Metabolisierung und Elimination.
Neurowissenschaftliche Forschung: This compound wird in der Neurowissenschaftlichen Forschung eingesetzt, um seine Auswirkungen auf das zentrale Nervensystem zu untersuchen, insbesondere seine Interaktion mit Gamma-Aminobuttersäure (GABA)-Rezeptoren.
Endokrinologische Studien: This compound wurde auf seine Auswirkungen auf die Nebennierensteroide und seine potenzielle Verwendung als diagnostisches Werkzeug für Nebenniereninsuffizienz untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als positiver allosterischer Modulator des Gamma-Aminobuttersäure-Typ-A (GABA_A)-Rezeptors wirkt . Es verstärkt die Bindung von GABA an seine Rezeptoren, was zu einem erhöhten Einstrom von Chlorid-Ionen in die Neuronen und anschließender Hyperpolarisation führt . Diese Hyperpolarisation hemmt die neuronale Aktivität, was zu Sedierung, Hypnose und Anästhesie führt . Der einzigartige Wirkmechanismus von this compound beinhaltet die Bindung an eine andere Stelle, die mit dem Chlorid-Ionenkanal des GABA_A-Rezeptors verbunden ist .
Wirkmechanismus
Target of Action
Etomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition within the nervous system .
Mode of Action
Etomidate acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Biochemical Pathways
Etomidate enhances the binding of GABA to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing and results in sedation, hypnosis, and anesthesia . The biochemical pathway primarily affected by etomidate is the GABAergic system .
Pharmacokinetics
Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This metabolism depends on hepatic esterase activity, which hydrolyzes the drug to a carboxylic acid and an ethanol-leaving group . The carboxylate metabolite is excreted mostly in urine and to a lesser degree in bile . Due to these properties, recovery from a single dose of etomidate is rapid with little residual depression .
Result of Action
The molecular and cellular effects of etomidate’s action include the depression of central nervous system function via GABA, leading to sedation, hypnosis, and anesthesia .
Action Environment
Etomidate is a sedative and hypnotic drug administered intravenously . It acts on the central nervous system through GABA receptors and is widely used in anesthesia induction and maintenance, as well as long-term sedation in severe patients . The environment in which etomidate acts can influence its efficacy and stability. For instance, the drug’s action can be influenced by factors such as the patient’s health status and the presence of other medications .
Biochemische Analyse
Biochemical Properties
Etomidate acts at the level of the reticular-activating system to produce anesthesia . It is an imidazole compound that appears to depress CNS function via GABA . The major molecular targets mediating anesthetic effects of etomidate in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming etomidate binding sites have been identified in transmembrane domains of these proteins .
Cellular Effects
Etomidate has a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . It has no analgesic effect . A major advantage of etomidate is that it barely impacts the cardiovascular system . Prolonged or repeated exposure to etomidate in children below 3 years of age, including in the third trimester of gestation in pregnant women, may cause cell death in the developing brain that can result in cognitive deficits in learning and memory or adverse behavioral effects .
Molecular Mechanism
Etomidate binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open . The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged .
Temporal Effects in Laboratory Settings
Etomidate produces a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . Recovery from a single dose is rapid with little residual depression . Over the last decade, several analogs of etomidate have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .
Dosage Effects in Animal Models
Following a rapid intravenous injection of etomidate in rats, recovery is rapid . The safety margin (LD50/ED50) is high, ranging from 15.9 in dogs to 50 in guinea pigs . Following a single injection or infusion in dogs, sustained high amplitude theta-activity in cortical and subcortical structures on the EEG is seen .
Metabolic Pathways
Etomidate metabolism occurs in the liver primarily by ester hydrolysis to the corresponding carboxylic acid of etomidate (major metabolite) or by N-dealkylation . The main metabolite is inactive . Only 2% of the drug is excreted unchanged, the rest being excreted as metabolites by the kidney (85%) and bile (13%) .
Transport and Distribution
After intravenous administration, etomidate distributed rapidly to all tissues in rats and beagle dogs, with the highest concentrations in fat and liver . High concentrations of ET-26-acid, a major hydroxylation metabolite of etomidate, were found in liver, plasma, and kidney .
Subcellular Localization
The major molecular targets mediating anesthetic effects of etomidate in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming etomidate binding sites have been identified in transmembrane domains of these proteins . These receptors are located in the postsynaptic membrane of neurons, where they play a crucial role in the fast synaptic inhibition .
Vorbereitungsmethoden
Etomidat wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Imidazol und Ethyl-1-phenylethylcarboxylat beteiligt sind. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung eines Imidazolderivats: Der erste Schritt beinhaltet die Reaktion von Imidazol mit Ethyl-1-phenylethylcarboxylat, um ein Imidazolderivat zu bilden.
Veresterung: Das Imidazolderivat wird verestert, um this compound zu erhalten.
Industrielle Produktionsmethoden von this compound umfassen die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Kontrolle von Temperatur, Druck und Reaktionszeit, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Etomidat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: This compound wird durch hepatische Esterasen schnell zu einer inaktiven Carbonsäure hydrolysiert.
Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von this compound weniger dokumentiert sind, ist bekannt, dass this compound keine signifikanten metabolischen Transformationen über die Hydrolyse hinaus erfährt.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Esterasen für die Hydrolyse und verschiedene Katalysatoren für Substitutionsreaktionen. Das Hauptprodukt, das aus der Hydrolyse gebildet wird, ist this compound-Carbonsäure .
Vergleich Mit ähnlichen Verbindungen
Etomidat wird oft mit anderen intravenösen Anästhetika wie Propofol, Thiopental und Ketamin verglichen. Hier sind einige wichtige Vergleiche:
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, eine schnelle Einleitung der Anästhesie mit minimalen kardiovaskulären und respiratorischen Wirkungen zu ermöglichen, was es zur bevorzugten Wahl für Patienten mit hämodynamischer Instabilität macht .
Ähnliche Verbindungen
- Propofol
- Thiopental
- Ketamin
- Methoxyethyl-Etomidat-Hydrochlorid (ET-26)
- ABP-700
Diese Verbindungen teilen einige pharmakologische Eigenschaften mit this compound, unterscheiden sich jedoch in ihrem Wirkungseintritt, ihrer Wirkungsdauer und ihren Nebenwirkungsprofilen .
Eigenschaften
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023033 | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.77e-01 g/L | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33125-97-2 | |
Record name | Etomidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etomidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-142.8, 67 °C | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.